Cas no 40718-14-7 (3-Chloro-4-3-(trifluoromethyl)phenoxybenzenamine)

3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine is a specialized aromatic amine compound featuring both chloro and trifluoromethylphenoxy substituents. Its unique structure imparts distinct electronic and steric properties, making it valuable as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent offers reactivity for further functionalization. This compound is characterized by its high purity and consistent performance, ensuring reliability in synthetic applications. Its stability under various conditions makes it suitable for use in multi-step reactions, contributing to its utility in advanced chemical research and industrial processes.
3-Chloro-4-3-(trifluoromethyl)phenoxybenzenamine structure
40718-14-7 structure
Product Name:3-Chloro-4-3-(trifluoromethyl)phenoxybenzenamine
CAS No:40718-14-7
MF:C13H9ClF3NO
MW:287.66487288475
MDL:MFCD08699378
CID:1512736
PubChem ID:19626984
Update Time:2025-10-20

3-Chloro-4-3-(trifluoromethyl)phenoxybenzenamine Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-4-[3-(trifluoromethyl)phenoxy]aniline
    • 3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE
    • 3-chloro-4-[ 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy] aniline
    • 3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)-aniline
    • KB-181583
    • 3-chloro-4-(3-trifluoromethyl-phenoxy)-aniline
    • I14-42075
    • CTK8G6337
    • 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline
    • Novaluron Intermediate
    • BENZENAMINE, 3-CHLORO-4-[3-(TRIFLUOROMETHYL)PHENOXY]-
    • 3-Chloro-4-(3-trifluoromethyl-phenoxy)-phenylamine
    • WTPFYPUXUHYGIP-UHFFFAOYSA-N
    • STK351404
    • 3-chloro-4-(3-trifluoromethylphenoxy)-aniline
    • Benzenamine,3-chloro-4-[3-(trifluoromethyl)phenoxy]-
    • SCHEMBL2747848
    • DTXSID401228453
    • 3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine
    • A1-04816
    • DB-356935
    • 40718-14-7
    • 3-Chloro-4-(3-trifluoromethylphenoxy)phenylamine
    • CS-M1567
    • CS-14371
    • AKOS000318168
    • 3-Chloro-4-3-(trifluoromethyl)phenoxybenzenamine
    • MDL: MFCD08699378
    • Inchi: 1S/C13H9ClF3NO/c14-11-7-9(18)4-5-12(11)19-10-3-1-2-8(6-10)13(15,16)17/h1-7H,18H2
    • InChI Key: WTPFYPUXUHYGIP-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CC=1OC1=CC=CC(C(F)(F)F)=C1)N

Computed Properties

  • Exact Mass: 287.0324761g/mol
  • Monoisotopic Mass: 287.0324761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 300
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2
  • XLogP3: 4.3

3-Chloro-4-3-(trifluoromethyl)phenoxybenzenamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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Additional information on 3-Chloro-4-3-(trifluoromethyl)phenoxybenzenamine

Introduction to 3-Chloro-4-(3-(trifluoromethyl)phenoxy)benzenamine (CAS No: 40718-14-7)

3-Chloro-4-(3-(trifluoromethyl)phenoxy)benzenamine is a complex organic compound with the CAS registry number 40718-14-7. This compound has garnered significant attention in the scientific community due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule is characterized by its aromatic structure, which includes a chlorine substituent, a trifluoromethyl group, and a phenoxy group, all of which contribute to its distinctive reactivity and stability.

Recent studies have highlighted the importance of aromatic amines like this compound in the development of new drugs and agrochemicals. The presence of the trifluoromethyl group is particularly significant, as it is known to enhance the stability and bioavailability of compounds in biological systems. This makes 3-Chloro-4-(3-(trifluoromethyl)phenoxy)benzenamine a promising candidate for further research in drug design and development.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic aromatic substitution and coupling reactions. Researchers have explored various catalysts and reaction conditions to optimize the yield and purity of the product. These advancements have not only improved the synthesis process but also opened up new avenues for modifying the structure of similar compounds to tailor their properties for specific applications.

In terms of applications, 3-Chloro-4-(3-(trifluoromethyl)phenoxy)benzenamine has shown potential as an intermediate in the production of advanced materials, such as high-performance polymers and electronic materials. Its ability to form stable bonds with other molecules makes it a valuable building block in materials science.

Environmental considerations are also a critical area of research for this compound. Studies have been conducted to assess its biodegradability and potential impact on ecosystems. Initial findings suggest that while the compound is stable under normal conditions, it can undergo degradation under specific environmental conditions, which is an important factor for its safe use and disposal.

The safety profile of 3-Chloro-4-(3-(trifluoromethyl)phenoxy)benzenamine has been evaluated through acute and chronic toxicity studies. These studies have provided valuable insights into its potential risks to human health and the environment, guiding regulatory decisions and industrial practices.

In conclusion, 3-Chloro-4-(3-(trifluoromethyl)phenoxy)benzenamine (CAS No: 40718-14-7) is a versatile compound with a wide range of potential applications. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as an important molecule in contemporary chemical research.

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